Scopolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

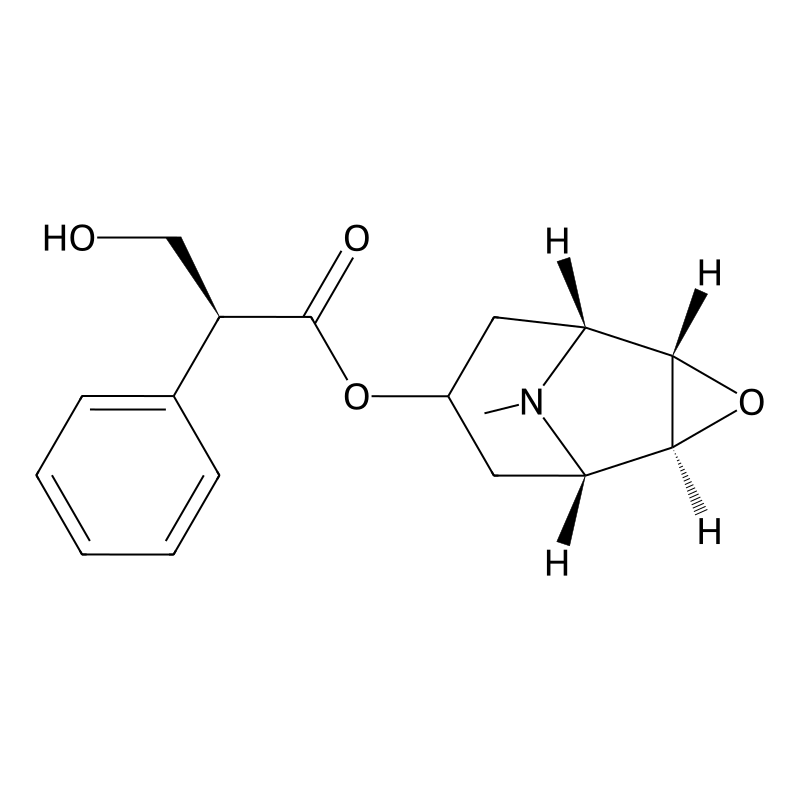

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Crystals from acetone; very sol in water and alcohol; pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/

Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether

Very soluble in hot water

In water, 1.0X10+5 mg/L, temp not specified

Synonyms

Canonical SMILES

Isomeric SMILES

Model for Cholinergic Dysfunction and Alzheimer's Disease

- Scopolamine's ability to readily cross the blood-brain barrier makes it a valuable tool for inducing temporary states of cholinergic dysfunction in animal models.

- Cholinergic dysfunction, characterized by a decrease in the neurotransmitter acetylcholine, is a hallmark of Alzheimer's disease.

- By blocking muscarinic acetylcholine receptors in the brain, scopolamine mimics some of the cognitive impairments observed in Alzheimer's patients, such as memory problems and learning difficulties [1].

- This allows researchers to study the mechanisms underlying these impairments and test potential therapeutic interventions for Alzheimer's disease [1].

Source

Scopolamine, a Toxin-Induced Experimental Model, Used for Research in Alzheimer's Disease:

Studying Memory and Learning

- Scopolamine's effects on memory and learning have also made it a relevant research subject in cognitive neuroscience.

- Studies investigate how scopolamine disrupts memory consolidation, the process by which short-term memories are transformed into long-term memories.

- By understanding how scopolamine affects this process, researchers can gain insights into the normal functioning of memory and identify potential targets for treating memory disorders [2].

Source

The Muscarinic Cholinergic System and Human Memory and Learning:

Scopolamine, also known as hyoscine, is a tropane alkaloid derived from plants in the Solanaceae family, particularly from species like Atropa belladonna (deadly nightshade) and Datura stramonium (jimson weed). This compound exhibits anticholinergic properties, primarily acting as a competitive antagonist at muscarinic acetylcholine receptors in the central and peripheral nervous systems. Scopolamine is commonly used to prevent motion sickness and postoperative nausea and vomiting, and it can also reduce salivation during surgery. Its pharmacological effects begin within 20 minutes of administration, lasting up to eight hours when injected, and it can be delivered through various forms including oral, transdermal patches, and injections .

Scopolamine acts as an antimuscarinic agent, primarily by antagonizing the neurotransmitter acetylcholine in the central nervous system (CNS) [1]. Acetylcholine plays a crucial role in memory, cognition, and nausea regulation. By blocking its action, scopolamine produces its therapeutic effects, including preventing nausea and vomiting and inducing sedation. Additionally, it can cause amnesia and hallucinations at higher doses [2].

Citation:

Scopolamine is a potentially dangerous substance if misused.

- Toxicity: Overdose can lead to severe side effects like hallucinations, seizures, coma, and even death [1].

- Flammability: Scopolamine is not highly flammable but may combust under extreme conditions [2].

- Reactivity: Scopolamine can react with strong acids and bases, causing decomposition [2].

Scopolamine's chemical structure is represented by the formula , with a molecular weight of approximately 303.35 g/mol. The compound undergoes several metabolic reactions in the body, primarily in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolic pathways include oxidative demethylation and conjugation to glucuronides and sulfates, leading to various metabolites that are excreted in urine .

Key Reactions:- Formation of Scopolamine: Derived from tropinone through enzymatic processes involving tropinone reductase and subsequent reactions with phenylalanine-derived compounds.

- Metabolism: Primarily via CYP3A4 enzyme, with grapefruit juice significantly affecting its metabolism by inhibiting this enzyme .

Scopolamine exerts its effects primarily through antagonism of muscarinic acetylcholine receptors (M1-M4). Its action on M1 receptors in the central nervous system is particularly significant for its antiemetic effects. At higher doses, scopolamine can induce hallucinogenic effects due to its action on central nervous system pathways, leading to symptoms such as delirium and altered consciousness. In peripheral tissues, it affects smooth muscle activity and secretions by inhibiting acetylcholine's action .

Pharmacodynamics:- Mechanism of Action: Competitive inhibition at muscarinic receptors reduces parasympathetic nervous system activity.

- Effects: Decreased secretions (saliva, gastric acid), reduced smooth muscle contraction, and modulation of neural pathways involved in nausea .

Scopolamine can be synthesized both naturally from plant sources and through chemical synthesis. The natural biosynthesis involves multiple enzymatic steps starting from L-ornithine:

- Decarboxylation of L-ornithine to putrescine.

- Methylation of putrescine to N-methylputrescine.

- Formation of N-methyl-pyrrolium cation followed by condensation with acetoacetic acid.

- Further transformations lead to tropinone, which is reduced to tropine.

- Final steps involve oxidation and rearrangement to yield scopolamine.

Chemical synthesis methods also exist but are less common due to the complexity of the structure .

Scopolamine has several medical applications:

- Motion Sickness: Used as a preventive treatment for motion sickness.

- Postoperative Nausea and Vomiting: Administered to manage nausea following surgery.

- Excessive Salivation: Used preoperatively to dry secretions.

- Research: Studied for potential applications in treating organophosphate poisoning due to its anticholinergic properties .

Scopolamine interacts with various drugs and substances:

- Grapefruit Juice: Inhibits CYP3A4 metabolism, increasing plasma levels of scopolamine.

- Other Medications: Caution is advised when used with other anticholinergics or medications affecting the central nervous system due to potential additive effects.

- Toxicity Risks: High doses can lead to severe side effects such as hallucinations, delirium, and psychosis .

Several compounds exhibit similar pharmacological profiles to scopolamine:

| Compound | Description | Unique Features |

|---|---|---|

| Atropine | Another tropane alkaloid used for similar indications | More potent at M1 receptors; used in ophthalmology |

| Hyoscyamine | A precursor to scopolamine found in belladonna | Less potent than scopolamine; primarily used for gastrointestinal issues |

| Ipratropium | An anticholinergic used primarily in respiratory conditions | Quaternary ammonium compound; limited CNS penetration |

| Benztropine | Used in Parkinson's disease management | Dual action as an anticholinergic and dopamine reuptake inhibitor |

| Dicyclomine | Antispasmodic agent for gastrointestinal disorders | Primarily acts on smooth muscle; less CNS activity |

Uniqueness of Scopolamine

Scopolamine's ability to penetrate the blood-brain barrier effectively distinguishes it from many other anticholinergics, allowing it to exert significant central nervous system effects that are beneficial for treating motion sickness and preventing postoperative nausea .

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

White powder; mp: about 80 °C; specific rotation: -14 deg at 20 °C/D (water) /N-oxide/

Storage

GHS Hazard Statements

H310: Fatal in contact with skin [Danger Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Although transdermal scopolamine has been shown to decrease basal acid output and inhibit betazole-, pentagastrin-, and peptone-stimulated gastric acid secretion in healthy individuals, it has not been determined whether transdermal scopolamine is effective in the adjunctive treatment of peptic ulcer disease. /Use is not currently included in the labeling approved by the US FDA/

Transdermal scopolamine has shown minimal antiemetic activity against chemotherapy-induced vomiting. /Use is not currently included in the labeling approved by the US FDA/

Scopolamine hydrobromide is used as a mydriatic and cycloplegic, especially when the patient is sensitive to atropine or when less prolonged cycloplegia is required. The effects of the drug appear more rapidly and have a shorter duration of action than those of atropine. Scopolamine hydrobromide is also used in the management of acute inflammatory conditions (i.e., iridocyclitis) of the iris and uveal tract. /Scopolamine hydrobromide/

For more Therapeutic Uses (Complete) data for SCOPOLAMINE (10 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

A04 - Antiemetics and antinauseants

A04A - Antiemetics and antinauseants

A04AD - Other antiemetics

A04AD01 - Scopolamine

N - Nervous system

N05 - Psycholeptics

N05C - Hypnotics and sedatives

N05CM - Other hypnotics and sedatives

N05CM05 - Scopolamine

S - Sensory organs

S01 - Ophthalmologicals

S01F - Mydriatics and cycloplegics

S01FA - Anticholinergics

S01FA02 - Scopolamine

Mechanism of Action

Although other antimuscarinics have been used in the prevention of motion sickness, it appears that scopolamine is most effective. Scopolamine apparently corrects some central imbalance of acetylcholine and norepinephrine that may occur in patients with motion sickness. It has been suggested that antimuscarinics may block the transmission of cholinergic impulses from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center; these effects result in prevention of motion-induced nausea and vomiting.

The sole active agent of Transderm Scoop is scopolamine, a belladonna alkaloid with well known pharmacological properties. It is an anticholinergic agent which acts: i) as a competitive inhibitor at postganglionic muscarinic receptor sites of the parasympathetic nervous system, and ii) on smooth muscles that respond to acetylcholine but lack cholinergic innervation. It has been suggested that scopolamine acts in the central nervous system (CNS) by blocking cholinergic transmission from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center.

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Vapor Pressure

Pictograms

Acute Toxic

Impurities

Other CAS

Absorption Distribution and Excretion

Following oral administration, approximately 2.6% of unchanged scopolamine is recovered in urine. Compared to this, using the transdermal patch system, less than 10% of the total dose, both as unchanged scopolamine and metabolites, is recovered in urine over 108 hours. Less than 5% of the total dose is recovered unchanged.

The volume of distribution of scopolamine is not well characterized. IV infusion of 0.5 mg scopolamine over 15 minutes resulted in a volume of distribution of 141.3 ± 1.6 L.

IV infusion of 0.5 mg scopolamine resulted in a clearance of 81.2 ± 1.55 L/h, while subcutaneous administration resulted in a lower clearance of 0.14-0.17 L/h.

Scopolamine hydrobromide is rapidly absorbed following IM or subcutaneous injection. The drug is well absorbed from the GI tract, principally from the upper small intestine. Scopolamine also is well absorbed percutaneously. Following topical application behind the ear of a transdermal system, scopolamine is detected in plasma within 4 hours, with peak concentrations occurring within an average of 24 hours. In one study in healthy individuals, mean free and total (free plus conjugated) plasma scopolamine concentrations of 87 and 354 pg/mL, respectively, have been reported within 24 hours following topical application of a single transdermal scopolamine system that delivered approximately 1 mg/72 hours. /Scopolamine hydrobromide/

Following oral administration of a 0.906-mg dose of scopolamine in one individual, a peak concentration of about 2 ng/mL was reached within 1 hour. Although the commercially available transdermal system contains 1.5 mg of scopolamine, the membrane-controlled diffusion system is designed to deliver approximately 1 mg of the drug to systemic circulation at an approximately constant rate over a 72-hour period. An initial priming dose of 0.14 mg of scopolamine is released from the adhesive layer of the system at a controlled, asymptotically declining rate over 6 hours; then, the remainder of the dose is released at an approximate rate of 5 ug/hour for the remaining 66-hour functional lifetime of the system. The manufacturer states that the initial priming dose saturates binding sites on the skin and rapidly brings the plasma concentration to steady-state. In a crossover study comparing urinary excretion rates of scopolamine during multiple 12-hour collection intervals in healthy individuals, there was no difference between the rates of excretion of drug during steady-state (24-72 hours) for constant-rate IV infusion (3.7-6 mcg/hour) and transdermal administration. The transdermal system appeared to deliver the drug to systemic circulation at the same rate as the constant-rate IV infusion; however, relatively long collection intervals (12 hours) make it difficult to interpret the data precisely. During the 12- to 24-hour period of administration and after 72 hours, the rate of excretion of scopolamine was higher with the transdermal system than with the constant-rate IV infusion.

The distribution of scopolamine has not been fully characterized. The drug appears to be reversibly bound to plasma proteins. Scopolamine apparently crosses the blood-brain barrier since the drug causes CNS effects. The drug also reportedly crosses the placenta and is distributed into milk..

Although the metabolic and excretory fate of scopolamine has not been fully determined, the drug is thought to be almost completely metabolized (principally by conjugation) in the liver and excreted in urine. Following oral administration of a single dose of scopolamine in one study, only small amounts of the dose (about 4-5%) were excreted unchanged in urine within 50 hours; urinary clearance of unchanged drug was about 120 mL/minute. In another study, 3.4% or less than 1% of a single dose was excreted unchanged in urine within 72 hours following subcutaneous injection or oral administration of the drug, respectively. Following application of a single transdermal scopolamine system that delivered approximately 1 mg/72 hours in healthy individuals, the urinary excretion rate of free and total (free plus conjugated) scopolamine was about 0.7 and 3.8 ug/hour, respectively. Following removal of the transdermal system of scopolamine, depletion of scopolamine bound to skin receptors at the site of the application of the transdermal system results in a log-linear decrease in plasma scopolamine concentrations. Less than 10% of the total dose is excreted in urine as unchanged drug and its metabolites over 108 hours.

Metabolism Metabolites

Although the metabolic and excretory fate of scopolamine has not been fully determined, the drug is thought to be almost completely metabolized (principally by conjugation) in the liver and excreted in urine.

Associated Chemicals

Wikipedia

FDA Medication Guides

Scopolamine

SYSTEM;TRANSDERMAL

BAXTER HLTHCARE CORP

03/01/2019

Drug Warnings

Scopolamine in therapeutic doses normally causes CNS depression manifested as drowsiness, amnesia, fatigue, and dreamless sleep, with a reduction in rapid eye movement (REM) sleep. It also causes euphoria and is therefore subject to some abuse. The depressant and amnesic effects formerly were sought when scopolamine was used as an adjunct to anesthetic agents or for preanesthetic medication. However, in the presence of severe pain, the same doses of scopolamine can occasionally cause excitement, restlessness, hallucinations, or delirium. These excitatory effects resemble those of toxic doses of atropine.

Scopolamine-induced inhibition of salivation occurs within 30 minutes or within 30 minutes to 1 hour and peaks within 1 or 1-2 hours after IM or oral administration, respectively; inhibition of salivation persists for up to 4-6 hours. Following IV administration of a 0.6-mg dose in one study, amnesia occurred within 10 minutes, peaked between 50-80 minutes, and persisted for at least 120 minutes after administration. Following IM administration of a 0.2-mg dose of scopolamine in one study, antiemetic effect occurred within 15-30 minutes and persisted for about 4 hours. Following IM administration of a 0.1- or 0.2-mg dose in another study, mydriasis persisted for up to 8 hours. The transdermal system is designed to provide an antiemetic effect with an onset of about 4 hours and with a duration of up to 72 hours after application.

Small doses of ... scopolamine inhibit the activity of sweat glands innervated by sympathetic cholinergic fibers, and the skin becomes hot and dry. Sweating may be depressed enough to raise the body temperature, but only notably so after large doses or at high environmental temperatures.

For more Drug Warnings (Complete) data for SCOPOLAMINE (21 total), please visit the HSDB record page.

Biological Half Life

Following application of a single transdermal scopolamine system that delivered approximately 1 mg/72 hours, the average elimination half-life of the drug was 9.5 hours.

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

AUTOMATED PRE-COLUMN DERIVATIZATION SYSTEM & COUPLING OF THIS AUTOANALYZER-TYPE SYSTEM WITH HIGH-PERFORMANCE LIQ CHROMATOGRAPHY IS DISCUSSED. LINEARITY OF SYSTEM FOR HYOSCYAMINE & ERGOTAMINE IS SIGNIFICANT IN CONCN RANGES OF 80-200 NG & 240-720 NG/INJECTION, RESPECTIVELY.

Analyte: scopolamine hydrobromide; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /scopolamine hydrobromide/

Analyte: scopolamine hydrobromide; matrix: chemical identification; procedure: reaction with chlorine and chloroform; formation of a brownish color /scopolamine hydrobromide/

For more Analytic Laboratory Methods (Complete) data for SCOPOLAMINE (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

Interactions

The absorption of oral medications may be decreased during the concurrent use of scopolamine because of decreased gastric motility and delayed gastric emptying.

Concomitant administration of antimuscarinics and corticosteroids may result in increased intraocular pressure. /Antimuscarinics/Antispasmodics/

Antacids may decrease the extent of absorption of some oral antimuscarinics when these drugs are administered simultaneously. Therefore, oral antimuscarinics should be administered at least 1 hour before antacids. Antimuscarinics may be administered before meals to prolong the effects of postprandial antacid therapy. However, controlled studies have failed to demonstrate a substantial difference in gastric pH when combined antimuscarinic and antacid therapy was compared with antacid therapy alone. /Antimuscarinics/Antispasmodics/

For more Interactions (Complete) data for SCOPOLAMINE (8 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/

Dates

2. Drachman DA, Leavitt J. Human memory and the cholinergic system. A relationship to aging? Arch Neurol. 1974 Feb;30(2):113-21. doi: 10.1001/archneur.1974.00490320001001. PMID: 4359364.

3. More SV, Kumar H, Cho DY, Yun YS, Choi DK. Toxin-Induced Experimental Models of Learning and Memory Impairment. Int J Mol Sci. 2016 Sep 1;17(9):1447. doi: 10.3390/ijms17091447. PMID: 27598124; PMCID: PMC5037726.

4. Lagalwar S, Bordayo EZ, Hoffmann KL, Fawcett JR, Frey WH 2nd. Anandamides inhibit binding to the muscarinic acetylcholine receptor. J Mol Neurosci. 1999 Aug-Oct;13(1-2):55-61. doi: 10.1385/JMN:13:1-2:55. PMID: 10691292.

5. Drevets WC, Zarate CA Jr, Furey ML. Antidepressant effects of the muscarinic cholinergic receptor antagonist scopolamine: a review. Biol Psychiatry. 2013 Jun 15;73(12):1156-63. doi: 10.1016/j.biopsych.2012.09.031. Epub 2012 Nov 28. PMID: 23200525; PMCID: PMC4131859.